molecular formula C10H20Br2 B585273 1,10-Dibromodecane-D20 CAS No. 150017-88-2

1,10-Dibromodecane-D20

Cat. No.: B585273
CAS No.: 150017-88-2
M. Wt: 320.2
InChI Key: GTQHJCOHNAFHRE-KHKAULECSA-N
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Description

1,10-Dibromodecane-D20 is a deuterium-labeled version of 1,10-Dibromodecane. It is a compound with the molecular formula C10D20Br2, where deuterium atoms replace the hydrogen atoms. This compound is primarily used in scientific research due to its unique properties imparted by the presence of deuterium .

Safety and Hazards

According to the safety data sheet, 1,10-Dibromodecane-D20 should be handled with adequate ventilation and personal protective equipment as required . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .

Preparation Methods

1,10-Dibromodecane-D20 is synthesized through the bromination of decane-d20. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same bromination reaction but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,10-Dibromodecane-D20 undergoes several types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). .

    Elimination Reactions: It can also undergo elimination reactions to form alkenes. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide yields decane-d20-diol, while elimination with potassium tert-butoxide yields decene-d20 .

Properties

IUPAC Name

1,10-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosadeuteriodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20Br2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQHJCOHNAFHRE-KHKAULECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCBr)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: 1,10-Dibromodecane-D20 serves as a deuterated spacer unit within the semiflexible polyether. This deuteration is key for using deuteron NMR to study the polyether's behavior in the nematic melt phase. Specifically, the deuterium atoms in the this compound allow researchers to probe the conformation and orientation of the spacer units relative to the nematic director axis. []

A: Deuteron NMR reveals that the C-D bonds within the this compound units maintain a consistent orientation of approximately 70° relative to the local nematic director, even while undergoing rapid reorientation. This finding suggests that the this compound spacers adopt highly extended trans conformations and exhibit a high degree of orientational order within the nematic melt. []

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